![molecular formula C18H20O2Si B14715280 Dimethylbis[(1-phenylethenyl)oxy]silane CAS No. 6651-32-7](/img/structure/B14715280.png)
Dimethylbis[(1-phenylethenyl)oxy]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethylbis[(1-phenylethenyl)oxy]silane is an organosilicon compound with the molecular formula C18H20O2Si. This compound is characterized by its unique structure, which includes two phenylethenyl groups attached to a silicon atom via oxygen atoms. It is used in various chemical applications due to its stability and reactivity .
準備方法
Synthetic Routes and Reaction Conditions: Dimethylbis[(1-phenylethenyl)oxy]silane can be synthesized through the reaction of dimethyldichlorosilane with phenylethenol in the presence of a base. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds. The general reaction scheme is as follows:
(CH3)2SiCl2+2C6H5CH=CH2OH→(CH3)2Si(OCH=CHC6H5)2+2HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reagents are mixed under controlled temperatures and pressures. The reaction is monitored to ensure complete conversion of the starting materials, and the product is purified through distillation or recrystallization .
化学反応の分析
Types of Reactions: Dimethylbis[(1-phenylethenyl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The phenylethenyl groups can be oxidized to form corresponding epoxides.
Reduction: The compound can be reduced to form silanes with hydrogenated phenylethenyl groups.
Substitution: The silicon-oxygen bonds can be cleaved and substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) are used under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are employed.
Major Products:
Oxidation: Epoxides of phenylethenyl groups.
Reduction: Hydrogenated silanes.
Substitution: Various organosilicon compounds depending on the nucleophile used.
科学的研究の応用
Dimethylbis[(1-phenylethenyl)oxy]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials and coatings.
作用機序
The mechanism by which dimethylbis[(1-phenylethenyl)oxy]silane exerts its effects involves the interaction of its silicon-oxygen bonds with various molecular targets. The phenylethenyl groups provide a hydrophobic environment, while the silicon-oxygen bonds offer sites for chemical modification. This dual functionality allows the compound to participate in a variety of chemical reactions and interactions .
類似化合物との比較
Dimethyldichlorosilane: Lacks the phenylethenyl groups, making it less reactive in certain applications.
Phenyltrimethoxysilane: Contains three methoxy groups instead of phenylethenyl groups, leading to different reactivity and applications.
Tetramethylsilane: A simpler structure with four methyl groups, used primarily as a reference standard in NMR spectroscopy.
Uniqueness: Dimethylbis[(1-phenylethenyl)oxy]silane is unique due to its combination of phenylethenyl groups and silicon-oxygen bonds, which provide a balance of hydrophobicity and reactivity. This makes it particularly useful in applications requiring both stability and the ability to undergo further chemical modifications .
特性
CAS番号 |
6651-32-7 |
|---|---|
分子式 |
C18H20O2Si |
分子量 |
296.4 g/mol |
IUPAC名 |
dimethyl-bis(1-phenylethenoxy)silane |
InChI |
InChI=1S/C18H20O2Si/c1-15(17-11-7-5-8-12-17)19-21(3,4)20-16(2)18-13-9-6-10-14-18/h5-14H,1-2H2,3-4H3 |
InChIキー |
HQRORXAFGQDUHX-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(OC(=C)C1=CC=CC=C1)OC(=C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


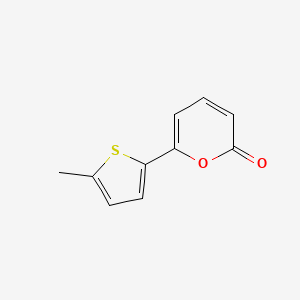
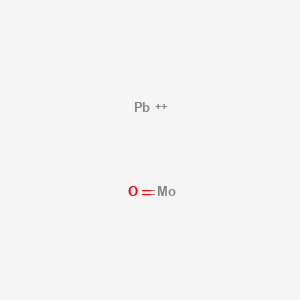
![2-{2-[(Dimethylamino)methyl]phenyl}cyclohexanol](/img/structure/B14715208.png)
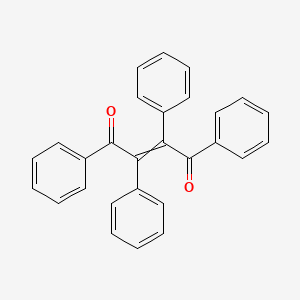

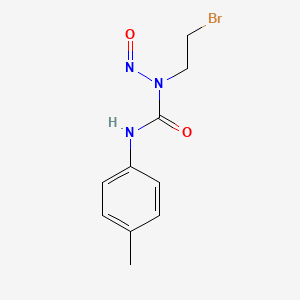
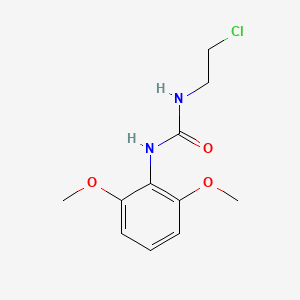


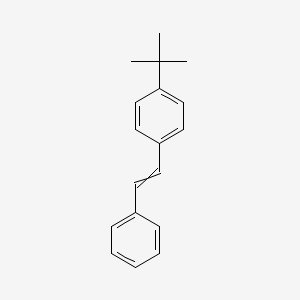
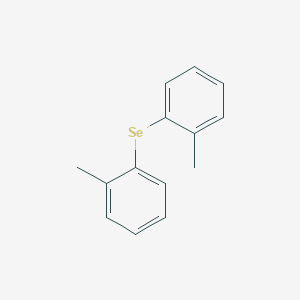
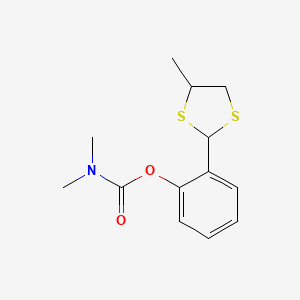
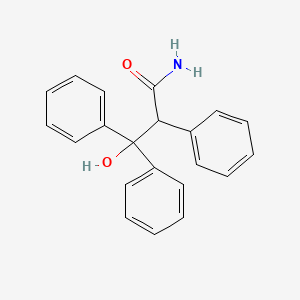
![2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid](/img/structure/B14715286.png)
